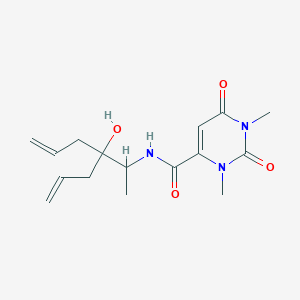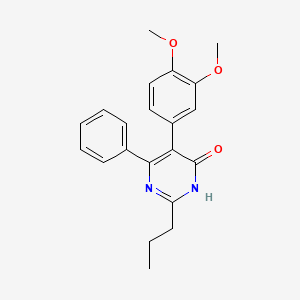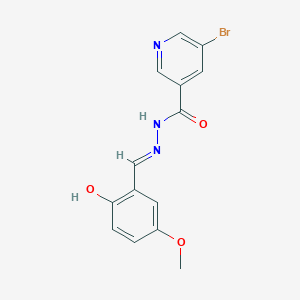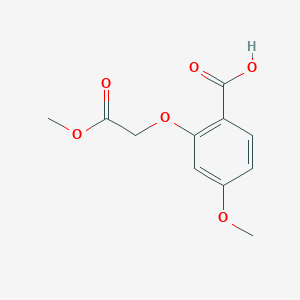![molecular formula C25H39N3O2 B5984557 1-(3-{1-[4-(cyclopentyloxy)benzyl]-3-piperidinyl}propanoyl)-4-methylpiperazine](/img/structure/B5984557.png)
1-(3-{1-[4-(cyclopentyloxy)benzyl]-3-piperidinyl}propanoyl)-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-{1-[4-(cyclopentyloxy)benzyl]-3-piperidinyl}propanoyl)-4-methylpiperazine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and GABA transaminase is responsible for the breakdown of GABA. Inhibition of GABA transaminase leads to an increase in GABA levels in the brain, which has potential therapeutic applications for a variety of neurological disorders.
Wirkmechanismus
1-(3-{1-[4-(cyclopentyloxy)benzyl]-3-piperidinyl}propanoyl)-4-methylpiperazine inhibits the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, 1-(3-{1-[4-(cyclopentyloxy)benzyl]-3-piperidinyl}propanoyl)-4-methylpiperazine increases GABA levels in the brain, leading to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission has been shown to have anticonvulsant, anxiolytic, and potentially anti-addictive effects.
Biochemical and Physiological Effects:
1-(3-{1-[4-(cyclopentyloxy)benzyl]-3-piperidinyl}propanoyl)-4-methylpiperazine has been shown to increase GABA levels in the brain, leading to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission has been shown to have anticonvulsant and anxiolytic effects. In addition, 1-(3-{1-[4-(cyclopentyloxy)benzyl]-3-piperidinyl}propanoyl)-4-methylpiperazine has been shown to reduce cocaine use and cravings in clinical trials, suggesting potential anti-addictive effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-{1-[4-(cyclopentyloxy)benzyl]-3-piperidinyl}propanoyl)-4-methylpiperazine has several advantages for lab experiments, including its potency and selectivity for GABA transaminase inhibition. However, 1-(3-{1-[4-(cyclopentyloxy)benzyl]-3-piperidinyl}propanoyl)-4-methylpiperazine has a short half-life in vivo, which may limit its effectiveness in certain applications. In addition, 1-(3-{1-[4-(cyclopentyloxy)benzyl]-3-piperidinyl}propanoyl)-4-methylpiperazine has not been extensively studied for its potential side effects, which may limit its clinical use.
Zukünftige Richtungen
For research on 1-(3-{1-[4-(cyclopentyloxy)benzyl]-3-piperidinyl}propanoyl)-4-methylpiperazine include further studies on its potential therapeutic applications, including its use in the treatment of epilepsy, anxiety, and addiction. In addition, further studies on the pharmacokinetics and potential side effects of 1-(3-{1-[4-(cyclopentyloxy)benzyl]-3-piperidinyl}propanoyl)-4-methylpiperazine are needed to fully evaluate its clinical potential. Finally, studies on the development of more potent and selective GABA transaminase inhibitors may lead to the discovery of new and more effective treatments for neurological disorders.
Synthesemethoden
1-(3-{1-[4-(cyclopentyloxy)benzyl]-3-piperidinyl}propanoyl)-4-methylpiperazine can be synthesized using a multi-step process that involves the reaction of 4-(cyclopentyloxy)benzylamine with 3-(4-methylpiperazin-1-yl)propanoic acid. The resulting compound is then treated with trifluoroacetic acid to remove the protecting group and yield 1-(3-{1-[4-(cyclopentyloxy)benzyl]-3-piperidinyl}propanoyl)-4-methylpiperazine. This synthesis method has been optimized for large-scale production and has been used to produce 1-(3-{1-[4-(cyclopentyloxy)benzyl]-3-piperidinyl}propanoyl)-4-methylpiperazine for clinical trials.
Wissenschaftliche Forschungsanwendungen
1-(3-{1-[4-(cyclopentyloxy)benzyl]-3-piperidinyl}propanoyl)-4-methylpiperazine has been studied extensively for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, 1-(3-{1-[4-(cyclopentyloxy)benzyl]-3-piperidinyl}propanoyl)-4-methylpiperazine has been shown to increase GABA levels in the brain, leading to anticonvulsant and anxiolytic effects. In clinical trials, 1-(3-{1-[4-(cyclopentyloxy)benzyl]-3-piperidinyl}propanoyl)-4-methylpiperazine has been evaluated as a potential treatment for cocaine addiction and has shown promising results in reducing cocaine use and cravings.
Eigenschaften
IUPAC Name |
3-[1-[(4-cyclopentyloxyphenyl)methyl]piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N3O2/c1-26-15-17-28(18-16-26)25(29)13-10-21-5-4-14-27(19-21)20-22-8-11-24(12-9-22)30-23-6-2-3-7-23/h8-9,11-12,21,23H,2-7,10,13-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUUVSQBKAAQEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCC2CCCN(C2)CC3=CC=C(C=C3)OC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-fluorobenzyl)-N-[1-(3-methoxyphenyl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5984477.png)
![5-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinyl)ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5984489.png)

![methyl 6-[(4-phenylpiperazin-1-yl)sulfonyl]-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B5984518.png)
![3-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B5984523.png)
![N-[(3,5-dimethyl-1-piperidinyl)carbonyl]-beta-alanine](/img/structure/B5984526.png)
![N-[2-(3-chlorophenyl)ethyl]-3,4,5-triethoxybenzamide](/img/structure/B5984530.png)

![N-cyclopentyl-N'-(tetrahydro-2H-pyran-2-ylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5984552.png)


![5-(4-fluorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methylene]-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5984572.png)
![N-(4-isopropylphenyl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B5984573.png)
